2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Description
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRUCSZFOYIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with aldehydes or ketones under acidic conditions.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst.
Thioether Linkage Formation: The final step involves the coupling of the benzoxazole core with the tetrazole ring via a thioether linkage, often using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
Fluorophenyl Substitution :
- The 4-fluorophenyl group enhances lipophilicity and bioavailability across multiple compounds, including thiazole and triazole derivatives . In the target compound, this group likely improves target binding and metabolic stability.
Benzoxazole vs. Benzimidazole/Thiazole Cores: Benzimidazole derivatives (e.g., 2-(4-Fluorophenyl)-1H-benzo[d]imidazole) exhibit GABA-A receptor modulation due to their planar aromatic structure , whereas thiazole-based compounds (e.g., N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide) show antimicrobial activity . The benzoxazole core in the target compound may confer distinct electronic properties for alternative biological interactions.
Tetrazole vs. Triazole Rings :
- Tetrazoles, with four nitrogen atoms, exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~4.5–6.5) compared to triazoles (pKa ~8–10) . This difference may influence pharmacokinetics, such as solubility and protein binding.
Thioether Linkages :
- Compounds with thioether bonds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine ) demonstrate improved metabolic stability over oxygen-linked analogs. The methylthio group in the target compound likely enhances resistance to enzymatic degradation.
Biological Activity
2-{[1-(4-Fluorophenyl)-1,2,3,4-tetrazol-5-yl]methylthio}benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14FN5OS
- Molecular Weight : 333.38 g/mol
- CAS Number : Not specified
The compound features a tetrazole ring and a benzoxazole moiety, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Binding : The compound likely binds to specific receptors, modulating signaling pathways such as the PI3K-AKT or MAPK pathways, which are crucial in regulating cellular processes like proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring is critical for this activity.
Table 1: Cytotoxic Activity of Related Tetrazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |
| Compound C | HT-29 (colon cancer) | <10 (effective) |
The mechanisms by which these compounds exert their anticancer effects include:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : Disruption of cancer cell metabolism through inhibition of key metabolic enzymes.
- Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with proteins via hydrophobic contacts and hydrogen bonding.
Antibacterial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antibacterial activity. A study on fluorobenzoylthiosemicarbazides indicated that structural modifications significantly influence antibacterial potency against Gram-positive bacteria.
Table 2: Antibacterial Activity of Fluorobenzoylthiosemicarbazides
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Methicillin-sensitive S. aureus | 7.82 |
| Compound E | Methicillin-resistant S. aureus | 31.25 |
These findings suggest that modifications in the molecular structure can enhance antibacterial efficacy.
Case Studies
Several case studies have explored the biological activity of benzoxazole derivatives and their potential therapeutic applications:
- Anticancer Studies : Research has demonstrated that benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
- Antimicrobial Research : Investigations into the antibacterial properties of benzoxazole derivatives have revealed promising results against resistant bacterial strains.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
